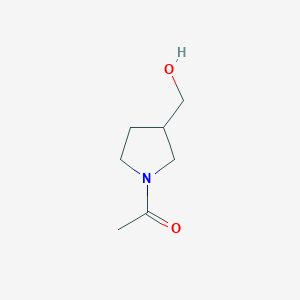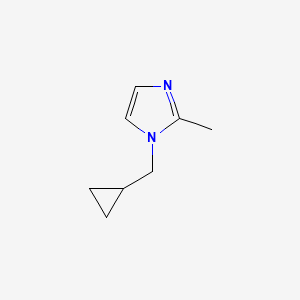
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone
Vue d'ensemble
Description
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is a chemical compound with the CAS Number: 2247788-73-2 . It has a molecular weight of 143.19 and its IUPAC name is (1-acetyl-3-pyrrolidinyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil and it should be stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone derivatives have been synthesized using techniques like click chemistry. These derivatives are characterized using IR, NMR, MS studies, and single-crystal XRD analysis to confirm their structures (Govindhan et al., 2017).
Biological and Pharmacological Applications
- Cytotoxic Studies : Compounds with this structure have been evaluated for their cytotoxicity. The interaction of these molecules with human serum albumin is studied using fluorescence spectroscopy, aiding in understanding their pharmacokinetic nature for biological applications (Govindhan et al., 2017).
Chemical Analysis and Identification
- Analytical Identification : The compound has been identified in various forms, like in a suspicious white powder, using a combination of gas chromatography–mass spectrometry, liquid chromatography with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography (Bijlsma et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Similar structures, like 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity. Such compounds were synthesized and tested for their minimum inhibitory concentration (MIC), indicating their potential in antimicrobial applications (Salimon et al., 2011).
Structural and Molecular Studies
- Molecular Structure Analysis : Studies on compounds like 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one provide insights into their molecular and crystal structure, aiding in understanding their stability and potential for various applications (Percino et al., 2006).
Hydrogen Bonding Analysis
- Hydrogen Bonding Patterns : The study of hydrogen bonding in similar structures, like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, provides valuable insights into intermolecular interactions, crucial for designing molecules with specific properties (Balderson et al., 2007).
Synthetic Applications
- Synthetic Utility : The synthesis of 1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, a hydroxyproline-based H(3) receptor antagonist, demonstrates the compound's utility in synthesizing biologically active molecules (Pippel et al., 2010).
Chemical Synthesis and Modification
- Chemical Modification Techniques : Studies on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid highlight the methods of chemical modification and synthesis of related compounds (Zhang Dan-shen, 2009).
Photoinduced Chemical Reactions
- Photoinduced Reactions : The photoinduced direct oxidative annulation of related compounds like 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones demonstrates the potential of using photochemical reactions in the synthesis of complex molecules (Zhang et al., 2017).
Material Science Applications
- Material Science : Innovative nicotinonitriles with pyrene and fluorene moieties have been synthesized through domino reactions involving 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone. These compounds exhibit strong fluorescence emission, suggesting potential applications in material science (Hussein et al., 2019).
Catalytic Behavior
- Catalytic Applications : The study of iron and cobalt complexes with ligands like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone reveals their catalytic behavior, which is significant for understanding catalytic mechanisms and designing new catalysts (Sun et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition : The compound's derivatives have been studied for their ability to inhibit corrosion, indicating its potential in industrial applications, particularly in protecting metals from corrosion (Louroubi et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological profiles, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The physicochemical properties of the compound, such as its structure and stereochemistry, could potentially influence its interaction with the environment and its overall efficacy .
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710075 | |
| Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191347-96-3, 2247788-73-2 | |
| Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)

![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)






![Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate](/img/structure/B1422769.png)
![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)